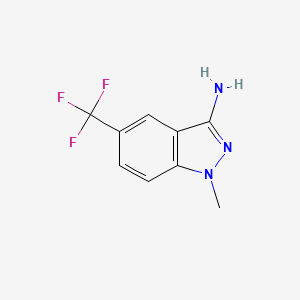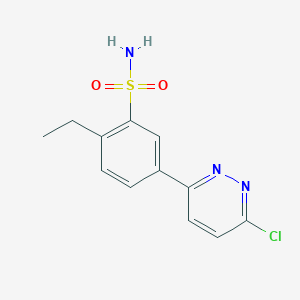
1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine
Vue d'ensemble
Description
1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, or 1-M5T1H-I3A for short, is a novel synthetic compound that has been gaining traction in the scientific community due to its unique properties. This compound has the potential to be used for a variety of applications, from drug development to laboratory experiments.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine serves as a key intermediate for the synthesis of various bioactive molecules. Its trifluoromethyl group is particularly significant due to its ability to mimic the metabolic and physicochemical properties of biologically active compounds . This compound is utilized in the development of new therapeutic agents, where it can contribute to the pharmacokinetic stability and enhance the binding affinity of drugs to their targets.
Agrochemistry
In the field of agrochemistry, this compound is used to create pesticides and herbicides. The trifluoromethyl group in 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine is known for its resistance to biotic and abiotic degradation, which makes the resulting agrochemicals more effective and durable in various environmental conditions .
Materials Science
Researchers in materials science explore the use of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine for the development of novel materials. Its incorporation into polymers and coatings can impart unique properties such as increased thermal stability and chemical resistance, making it valuable for advanced engineering applications .
Biochemistry
In biochemistry, this compound is a precursor for synthesizing molecules that can interact with biological systems. It is particularly useful in the study of enzyme inhibition and receptor-ligand interactions, where modifications to the indazole ring can lead to significant insights into the molecular mechanisms of biological processes .
Pharmacology
Pharmacological applications of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine include its role in drug discovery and development. Its structural motif is common in many pharmaceuticals, and its modification can lead to the discovery of new drug candidates with potential therapeutic benefits .
Environmental Science
The environmental science application of this compound is centered around its potential impact on environmental systems. Studies may focus on its biodegradability, toxicity, and long-term environmental effects, ensuring that any derived products are safe and sustainable .
Propriétés
IUPAC Name |
1-methyl-5-(trifluoromethyl)indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFDHYOPSXICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651737 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine | |
CAS RN |
5685-69-8 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)

![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)
![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)







![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)

![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1414802.png)